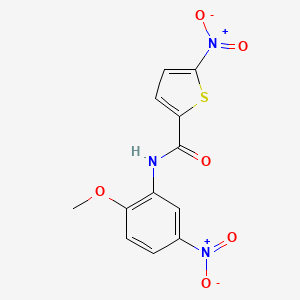
N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound is a member of the nitrothiophene family, which has been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Aplicaciones Científicas De Investigación
Radiosensitizers and Cytotoxins
N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide and its derivatives have been explored in the context of radiosensitization and bioreductive cytotoxicity. A study by Threadgill et al. (1991) synthesized a series of nitrothiophene-5-carboxamides, evaluating their potential as radiosensitizers and selective cytotoxins. Compounds with tertiary amine bases or oxiranes exhibited potent radiosensitizing properties (Threadgill et al., 1991).
Synthesis and Characterization
The synthesis and structural characterization of compounds related to this compound are vital for understanding their properties and potential applications. Bhaskar et al. (2019) reported on the synthesis of a similar compound, providing insights into the structural features through various spectroscopic techniques (Bhaskar et al., 2019).
Antidiabetic Activity
Research into the antidiabetic properties of related compounds has been conducted. Lalpara et al. (2021) synthesized a series of compounds including nitrothiophene-5-carboxamides and evaluated them for their antidiabetic activity using in vitro assays. This highlights the potential for such compounds in the treatment of diabetes (Lalpara et al., 2021).
Organic Mass Spectrometry Studies
Ceraul et al. (1995) conducted studies using organic mass spectrometry on N-arylthiophenecarboxamides, which include compounds similar to this compound. This research provides insights into the molecular ions and potential rearrangements, contributing to the understanding of these compounds in mass spectrometric analysis (Ceraul et al., 1995).
Novel Synthetic Approaches
Mamedov et al. (2016) developed novel synthetic approaches for compounds including oxalamides, which are structurally related to this compound. These methodologies provide new insights into the synthesis of complex organic molecules (Mamedov et al., 2016).
PET Imaging and Neuropsychiatric Disorders
García et al. (2014) explored carboxamide derivatives in PET imaging, particularly for studying serotonin receptors, which are crucial in neuropsychiatric disorders. These studies contribute to the development of imaging agents for better understanding brain chemistry and disorders (García et al., 2014).
Antibacterial and Herbicidal Activity
Kos et al. (2013) investigated the antibacterial and herbicidal activities of 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, related to this compound. These compounds showed promising results against various bacterial strains and in inhibiting photosynthetic electron transport (Kos et al., 2013).
Propiedades
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O6S/c1-21-9-3-2-7(14(17)18)6-8(9)13-12(16)10-4-5-11(22-10)15(19)20/h2-6H,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYAOOVEIHPMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2479185.png)
![N-[(3,5-Difluorophenyl)methyl]cyclopropanamine;hydrochloride](/img/structure/B2479186.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2479187.png)
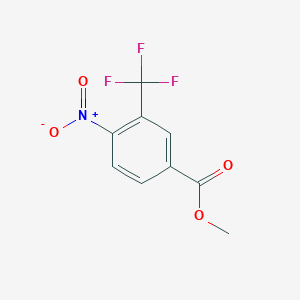
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2479189.png)
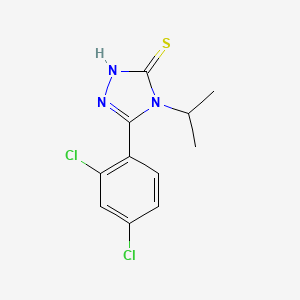
![4-(diethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2479195.png)
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide](/img/structure/B2479198.png)
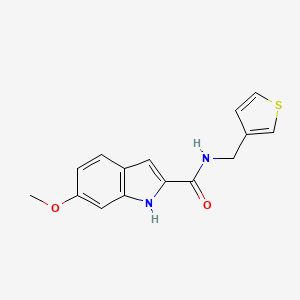
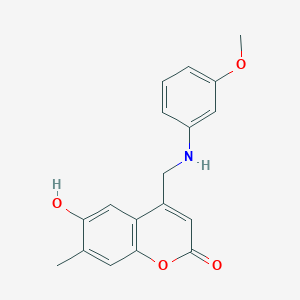
![N-(4-butylphenyl)-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2479203.png)
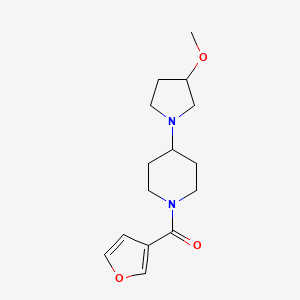

![1-[1,1'-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole](/img/structure/B2479207.png)